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Compound of Interest

Compound Name: AI11

Cat. No.: B1192106 Get Quote

Disclaimer: Publicly available spectroscopic data for a compound specifically designated "AI11"

is not available. This guide has been generated using acetylsalicylic acid (Aspirin) as a

representative small molecule to demonstrate the required format and content for a

comprehensive technical whitepaper, including spectroscopic data, experimental protocols, and

signaling pathway visualizations. All data and diagrams presented herein pertain to

acetylsalicylic acid.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic

characterization (NMR, MS, IR) and a key signaling pathway for the representative molecule.

Spectroscopic Data
The following sections summarize the key spectroscopic data obtained for the representative

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The ¹H and ¹³C

NMR data are presented below.

Table 1: ¹H NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

11.77 Singlet 1H
Carboxylic acid
proton (-COOH)[1]

8.12 Doublet 1H
Aromatic proton (ortho

to -COOH)

7.66 Triplet 1H
Aromatic proton (para

to -O-acetyl)

7.28 Triplet 1H
Aromatic proton (para

to -COOH)

7.16 Doublet 1H
Aromatic proton (ortho

to -O-acetyl)[1]

| 2.36 | Singlet | 3H | Methyl protons (-COCH₃)[1] |

Table 2: ¹³C NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

170.06 Carboxylic acid carbon (-COOH)[2]

169.78 Ester carbonyl carbon (-OCOCH₃)[2]

151.25 Aromatic carbon attached to ester

134.90 Aromatic CH

132.52 Aromatic CH

126.18 Aromatic CH

124.01 Aromatic CH

122.24 Aromatic carbon attached to carboxylic acid

| 21.02 | Methyl carbon (-COCH₃)[2] |
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Mass Spectrometry (MS)
Mass spectrometry was used to determine the molecular weight and fragmentation pattern of

the compound.

Table 3: Mass Spectrometry Data for Acetylsalicylic Acid

m/z Interpretation

180 Molecular ion [M]⁺

163 [M - CH₃CO]⁺ (Loss of acetyl group)[3]

138 [M - C₂H₂O]⁺ (Loss of ketene from acetyl group)

121 [M - CH₃COO]⁺ (Loss of acetate group)[3]

120
[M - H₂O - C₂H₂O]⁺ (Loss of water and ketene)

[4]

| 92 | [C₆H₄O]⁺ (Loss of CO from the phenolic group)[4] |

Infrared (IR) Spectroscopy
IR spectroscopy was used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for Acetylsalicylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic
acid)[5]

1749 Strong C=O stretch (Ester)[6]

1679 Strong
C=O stretch (Carboxylic acid)

[6]

1629 Strong C=C stretch (Aromatic)[5]

| 1324-1235 | Strong | C-O stretch (Carboxyl and Ester)[7] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3967006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967006/
https://chemistry.stackexchange.com/questions/97795/what-is-the-structure-of-92-m-z-fragment-for-aspirin
https://chemistry.stackexchange.com/questions/97795/what-is-the-structure-of-92-m-z-fragment-for-aspirin
https://sphinxsai.com/2012/july_sept12/Chem/pdfchem/CT=23(983-990)%20JS%2012.pdf
https://www.odinity.com/aspirin-synthesis-analysis/
https://www.odinity.com/aspirin-synthesis-analysis/
https://sphinxsai.com/2012/july_sept12/Chem/pdfchem/CT=23(983-990)%20JS%2012.pdf
https://www.researchgate.net/figure/FT-IR-spectrum-of-aspirin-crystal_fig5_319327699
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: A concentrated sample (<300 mM) of acetylsalicylic acid was prepared

in deuterated chloroform (CDCl₃)[8].

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a spectral width of 6510.42

Hz and 1024 complex points[8].

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded with a spectral width of 23584.9

Hz and 32768 complex points[8].

Data Processing: All spectra were referenced to the residual solvent peak.

Mass Spectrometry Protocol
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

Sample Preparation: The sample was dissolved in a suitable solvent such as a mixture of

acetonitrile and water.

Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-

charge ratios of the molecular ion and its fragments were recorded. Collision-induced

dissociation (CID) was used to generate fragment ions[3].

IR Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

ATR crystal of the spectrometer[6].
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Data Acquisition: The FTIR spectra were recorded in the range of 4000-400 cm⁻¹[5]. A

background spectrum of the empty ATR crystal was taken and subtracted from the sample

spectrum.

Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
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Caption: Mechanism of action of AI11 (Aspirin) via irreversible inhibition of COX-1 and COX-2

enzymes.
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Caption: General experimental workflow for the spectroscopic analysis of AI11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Spectrum of Aspirin | Thermo Fisher Scientific - JP [thermofisher.com]

2. Making sure you're not a bot! [oc-praktikum.de]

3. Tandem Mass Spectrometry of Nitric Oxide and Hydrogen Sulfide Releasing Aspirins: A
Hint into Activity Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1192106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192106?utm_src=pdf-body
https://www.benchchem.com/product/b1192106?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/jp/ja/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/spectroscopy-elemental-isotope-analysis-resource-library/nmr-tech-talk/nmr-tech-talk-march-2015/nmr-spectrum-aspirin.html
https://www.oc-praktikum.de/nop/en-experiment-5012-analytics-cnmr
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967006/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. organic chemistry - What is the structure of 92 m/z fragment for aspirin - Chemistry Stack
Exchange [chemistry.stackexchange.com]

5. sphinxsai.com [sphinxsai.com]

6. odinity.com [odinity.com]

7. researchgate.net [researchgate.net]

8. chemistry.utah.edu [chemistry.utah.edu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Mechanistic
Analysis of AI11]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192106#ai11-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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